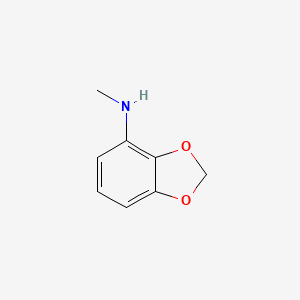
N-Methyl-2H-1,3-benzodioxol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2H-1,3-benzodioxol-4-amine is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It belongs to the class of amines and is characterized by a benzodioxole ring structure with a methylamine group attached to it . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-2H-1,3-benzodioxol-4-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-benzodioxole with methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) along with N-ethyl-N,N-diisopropylamine (DIPEA) . The reaction is carried out at room temperature under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields .
化学反应分析
Types of Reactions
N-Methyl-2H-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
科学研究应用
N-Methyl-2H-1,3-benzodioxol-4-amine is utilized in a wide range of scientific research applications:
作用机制
The mechanism of action of N-Methyl-2H-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-methylbenzo[d][1,3]dioxol-5-amine: Similar in structure but with the amine group attached at a different position on the benzodioxole ring.
N-methylbenzo[d]oxazol-2-amine: Another related compound with a different heterocyclic structure.
Uniqueness
N-Methyl-2H-1,3-benzodioxol-4-amine is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
CAS 编号 |
116532-63-9 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.165 |
IUPAC 名称 |
N-methyl-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C8H9NO2/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4,9H,5H2,1H3 |
InChI 键 |
MGYHZFCWISJIMY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=CC=C1)OCO2 |
同义词 |
Aniline, N-methyl-2,3-methylenedioxy- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


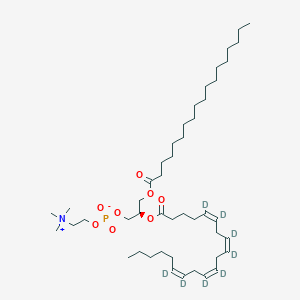
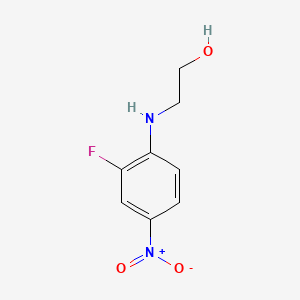
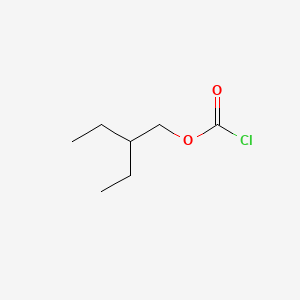
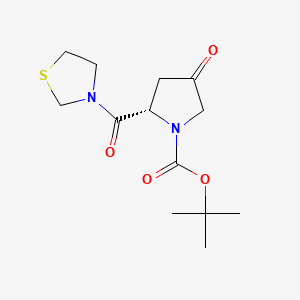

![[N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2](/img/new.no-structure.jpg)
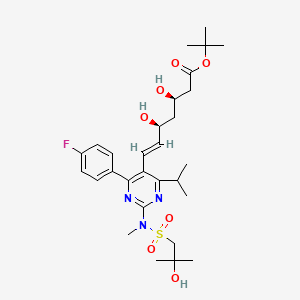
![tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B570739.png)
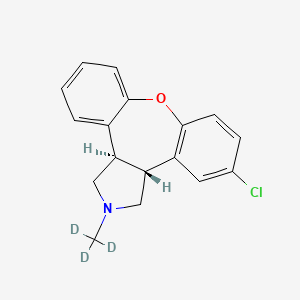
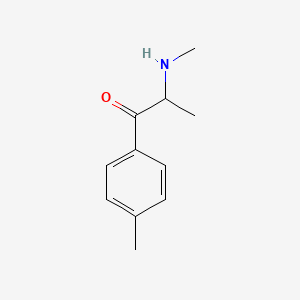

![Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone](/img/structure/B570750.png)
